molecular formula C11H12O B2649601 4-Phenyl-1-oxaspiro[2.3]hexane CAS No. 2248406-99-5

4-Phenyl-1-oxaspiro[2.3]hexane

Cat. No. B2649601
CAS RN: 2248406-99-5
M. Wt: 160.216
InChI Key: XHZQBVBUHVBQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

    Degage Cyclization : Magnien and Tom described a degage cyclization leading to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . The reaction involves a 2-chloroethyl group and a 2,4-dihydro-pyrazol-3-one precursor. Corey–Chaykovsky Reaction : By reacting fluorene-9-one azine with dimethyloxosulfonium methylide, spiro[cyclopropane-1,9′-fluorene] can be synthesized . Photochemical Reaction : Moss reported a spirocyclopropane formed via a photochemical [1 + 2] cycloaddition of olefins with carbene.


Molecular Structure Analysis

The molecular formula of 4-Phenyl-1-oxaspiro[2.3]hexane is C5H8O . Its InChI code is: 1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2 . The compound’s molecular weight is approximately 84.12 g/mol .


Physical And Chemical Properties Analysis

  • Storage Temperature : Recommended storage temperature is -10°C .

Scientific Research Applications

Ring-Opening Reactions and Formation of Oxetanes

4-Phenyl-1-oxaspiro[2.3]hexane and related compounds, such as 1,5-dioxaspiro[3.2]hexanes, have been studied for their ring-opening reactions. These compounds can undergo ring-opening with heteroatom nucleophiles, leading to the formation of alpha-substituted-beta'-hydroxy ketones. Moreover, under certain conditions involving Lewis acidic nucleophiles, 2,2-disubstituted oxetanes are formed. This phenomenon is influenced by the acidity of the nucleophile and can be directed by adding a Lewis acid. These findings are significant in understanding the reactivity of spirocyclic compounds and are useful in synthetic organic chemistry for creating complex molecular structures (Taboada et al., 2003).

Synthesis and Structural Analysis

The synthesis of 4-Phenyl-1-oxaspiro[2.3]hexane derivatives has been a subject of interest in organic chemistry. For example, the preparation of 4-oxaspiro[2.3]hexanes has been achieved under specific conditions, leading to the formation of cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents. These synthetic routes are valuable for generating complex cyclic structures and for studying the structural aspects of these molecules (Bekolo & Howell, 2001).

Applications in Medicinal Chemistry and Material Science

4-Phenyl-1-oxaspiro[2.3]hexane derivatives also find applications in medicinal chemistry. For instance, ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were synthesized and evaluated for their antimalarial activities. These studies are crucial for discovering new therapeutic agents (Ningsanont et al., 2003). Additionally, poly(oxy-1,2-phenylene-oxymethylene) has been synthesized using 7-Iodo-1-oxaspiro[2.5]octa-5,7-dien-4-one, indicating the potential of these compounds in polymer science (Kubo et al., 2000).

properties

IUPAC Name

4-phenyl-1-oxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-4-9(5-3-1)10-6-7-11(10)8-12-11/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZQBVBUHVBQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C3=CC=CC=C3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-oxaspiro[2.3]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.